3-(Propylamino)but-2-enenitrile
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Overview
Description
3-(Propylamino)but-2-enenitrile is an organic compound with the molecular formula C7H12N2 It features a nitrile group (-CN) and an amino group (-NH2) attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Propylamino)but-2-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. Microwave-assisted synthesis is also employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(Propylamino)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or alkylating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
3-(Propylamino)but-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 3-(Propylamino)but-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-enal: Similar structure but with a phenyl group instead of a propylamino group.
3-Phenylbut-2-enenitrile: Similar nitrile group but with a phenyl group.
Properties
CAS No. |
54644-66-5 |
---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-(propylamino)but-2-enenitrile |
InChI |
InChI=1S/C7H12N2/c1-3-6-9-7(2)4-5-8/h4,9H,3,6H2,1-2H3 |
InChI Key |
UHGBOHLCMPJYQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=CC#N)C |
Origin of Product |
United States |
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